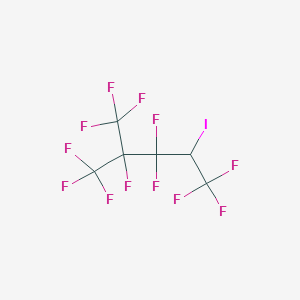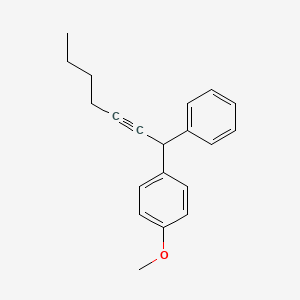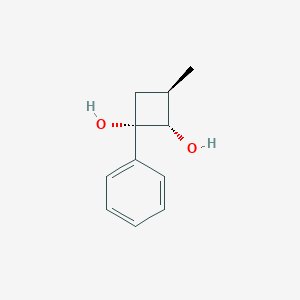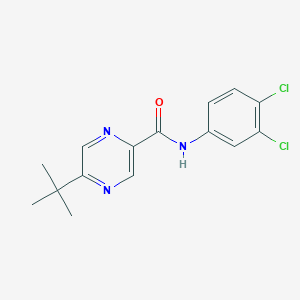
1,1,1,2,3,3,5,5,5-Nonafluoro-4-iodo-2-(trifluoromethyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,3,3,5,5,5-Nonafluoro-4-iodo-2-(trifluoromethyl)pentane is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and an iodine atom, which contribute to its unique chemical properties. This compound is of interest in various fields of scientific research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,3,3,5,5,5-Nonafluoro-4-iodo-2-(trifluoromethyl)pentane typically involves the fluorination of appropriate precursors One common method includes the reaction of a suitable hydrocarbon with elemental fluorine under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,3,3,5,5,5-Nonafluoro-4-iodo-2-(trifluoromethyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form different fluorinated hydrocarbons.
Oxidation Reactions: Oxidative conditions can lead to the formation of perfluorinated carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Substitution: Fluorinated alcohols or amines.
Reduction: Lower fluorinated hydrocarbons.
Oxidation: Perfluorinated carboxylic acids.
Scientific Research Applications
1,1,1,2,3,3,5,5,5-Nonafluoro-4-iodo-2-(trifluoromethyl)pentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,1,2,3,3,5,5,5-Nonafluoro-4-iodo-2-(trifluoromethyl)pentane involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
- 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone
- 1,1,1,2,4,4,5,5,5-Nonafluoro-2-pentene
Uniqueness
1,1,1,2,3,3,5,5,5-Nonafluoro-4-iodo-2-(trifluoromethyl)pentane is unique due to the presence of both fluorine and iodine atoms. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in research and industry.
Properties
CAS No. |
922524-00-3 |
|---|---|
Molecular Formula |
C6HF12I |
Molecular Weight |
427.96 g/mol |
IUPAC Name |
1,1,1,2,3,3,5,5,5-nonafluoro-4-iodo-2-(trifluoromethyl)pentane |
InChI |
InChI=1S/C6HF12I/c7-2(8,1(19)3(9,10)11)4(12,5(13,14)15)6(16,17)18/h1H |
InChI Key |
XNCBATRFONZBGA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide](/img/structure/B14186299.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14186300.png)

![6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid](/img/structure/B14186309.png)
![8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole](/img/structure/B14186321.png)

![3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole](/img/structure/B14186346.png)
![(3E)-3-[(2,6-Diethylphenyl)imino]-4,4,4-trifluoro-1-phenylbutan-1-one](/img/structure/B14186348.png)
![(2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone](/img/structure/B14186356.png)
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)
![2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one](/img/structure/B14186363.png)

![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)
![Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B14186372.png)
